molecular formula C16H26N2O B2732673 N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine CAS No. 1019505-45-3

N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine

Cat. No.: B2732673
CAS No.: 1019505-45-3
M. Wt: 262.397
InChI Key: RCRLLPXMTPBNTR-UHFFFAOYSA-N
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Description

“N1-(Chroman-4-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine” is a compound that contains a chroman-4-one framework . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Molecular Structure Analysis

Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . This review article highlights the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .

Scientific Research Applications

Chemical Synthesis and Characterization

A novel ynamine compound, N1,N1,N4,N4-tetraphenylbuta-1,3-diyne-1,4-diamine, was prepared and characterized by various methods including single crystal X-ray diffraction and NMR. This research explored the crystal polymorphs and geometric configurations, emphasizing the significance of C-H⋯π interactions in crystal packing. The study's findings contribute to a deeper understanding of molecular structures and their transformations, laying groundwork for further exploration in chemical synthesis applications (Tokutome & Okuno, 2013).

Advanced Material Development

Research on Ln(3+) ion-doped YVO(4) nano/microcrystals highlighted the impact of controlled reaction conditions on the morphologies of synthesized architectures. This study not only provided insight into the hydrothermal synthesis and growing mechanisms of these structures but also explored their luminescent properties, which have significant implications for color display technologies and advanced material applications (Xu et al., 2010).

Coordination Chemistry and Complexation Behavior

An investigation into the complexation behavior of metal dithiocarbamate complexes offered insights into the structural characteristics and potential applications of these compounds in coordination chemistry. The study underscored the amorphous nature of the synthesized complexes, contributing valuable knowledge to the field of inorganic chemistry and material science (Halimehjani et al., 2019).

Bioorganic and Medicinal Chemistry

The calcimimetic properties of N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines were explored, revealing their potential as novel agents acting on the calcium sensing receptor. This research opens new avenues for the development of therapeutic agents, underscoring the importance of chemical synthesis in bioorganic and medicinal chemistry (Dauban et al., 2000).

Environmental Chemistry and Green Synthesis

The green synthesis of a corrosion inhibitor from biomass platform molecules demonstrated the incorporation of sustainability principles into chemical research. This study not only showcased the effective anti-corrosion performance of the synthesized inhibitor but also emphasized the role of green chemistry in developing environmentally friendly solutions (Chen et al., 2021).

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-16(2,12-18(3)4)11-17-14-9-10-19-15-8-6-5-7-13(14)15/h5-8,14,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRLLPXMTPBNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCOC2=CC=CC=C12)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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